Superior Free Adenovirus Proteinase (AVP) Inhibition Relative to Dicyclohexylamino Analog (NSC 37249)
CAS 2520-19-6 inhibits free adenovirus proteinase (AVP) with an IC50 of 0.14 ± 0.06 μM, representing approximately 6.3-fold greater potency than its closest active structural analog NSC 37249 (IC50 = 0.88 μM) when measured under identical assay conditions [1].
| Evidence Dimension | Inhibition of free adenovirus proteinase (AVP) IC50 |
|---|---|
| Target Compound Data | IC50 = 0.14 ± 0.06 μM (NSC 37248) |
| Comparator Or Baseline | NSC 37249 (2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide): IC50 = 0.88 μM |
| Quantified Difference | ~6.3-fold more potent against free AVP |
| Conditions | Fluorogenic substrate (Cbz-Leu-Arg-Gly-Gly-NH)2-Rhodamine; 5 mM NaCl, 20 mM Tris–HCl (pH 8.0), 0.025% DDM, 0.1 mM DTT; enzyme pre-incubated with inhibitor before substrate addition. |
Why This Matters
For research programs targeting the free enzyme form of AVP, CAS 2520-19-6 provides a 6.3-fold potency advantage over the dicyclohexylamino analog, enabling lower working concentrations and potentially reduced off-target effects in biochemical assays.
- [1] McGrath, W. J., Graziano, V., Zabrocka, K., & Mangel, W. F. (2013). First generation inhibitors of the adenovirus proteinase. FEBS Letters, 587(15), 2332–2339. View Source
